molecular formula C9H14BN3O3 B12963172 (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid

Cat. No.: B12963172
M. Wt: 223.04 g/mol
InChI Key: NKIDMRMKWUNRMD-UHFFFAOYSA-N
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Description

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine ring and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .

Scientific Research Applications

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The compound can also participate in various catalytic cycles, particularly in the presence of transition metal catalysts .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A widely-used boronic acid derivative with similar reactivity.

    4-Methylphenylboronic acid: A methyl-substituted boronic acid with similar chemical properties.

    2-Morpholinopyrimidin-5-ylboronic acid: A closely related compound with a similar structure but lacking the methyl group.

Uniqueness

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is unique due to the presence of both a morpholine ring and a methyl group on the pyrimidine ring. This unique structure imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H14BN3O3

Molecular Weight

223.04 g/mol

IUPAC Name

(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H14BN3O3/c1-7-8(10(14)15)6-11-9(12-7)13-2-4-16-5-3-13/h6,14-15H,2-5H2,1H3

InChI Key

NKIDMRMKWUNRMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCOCC2)(O)O

Origin of Product

United States

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